molecular formula C12H14N2O B2884632 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 733795-38-5

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2884632
CAS No.: 733795-38-5
M. Wt: 202.257
InChI Key: HYJKWZAGPAFYIP-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound belonging to the pyrazol-5-one family, a class of heterocycles known for their significant research value in medicinal chemistry. Pyrazolones are prostaglandin inhibitors and serve as important scaffolds in the development of novel pharmacological agents. The pyrazole core is a privileged structure in numerous compounds of therapeutic importance, and its derivatives have demonstrated a broad spectrum of biological activities. Research into pyrazole-based compounds is particularly prominent in the pursuit of new antimicrobials to address the global antimicrobial resistance (AMR) crisis. Some pyrazole derivatives function by targeting essential bacterial enzymes, such as topoisomerase and DNA gyrase, thereby disrupting DNA synthesis and replication. Others have shown potential as efflux pump inhibitors against resistant strains. The structure of pyrazolones allows for tautomerism, which is a key area of investigation for understanding their chemical behavior and reactivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-9(2)11(6-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJKWZAGPAFYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis via Claisen-Schmidt Condensation

The most widely reported method for synthesizing pyrazolone derivatives involves the Claisen-Schmidt condensation between ethyl acetoacetate (EAA) and substituted phenylhydrazines. For 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, the reaction proceeds as follows:

Reaction Mechanism

  • Formation of Hydrazone Intermediate :
    2,5-Dimethylphenylhydrazine reacts with EAA in acidic media (e.g., glacial acetic acid) to form a hydrazone intermediate. The reaction is driven by nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of EAA.
  • Cyclization :
    Intramolecular cyclization occurs under reflux conditions, eliminating ethanol and water to yield the pyrazolone core.

Experimental Procedure

  • Reagents :
    • 2,5-Dimethylphenylhydrazine (1.0 equiv)
    • Ethyl acetoacetate (1.0 equiv)
    • Glacial acetic acid (solvent)
  • Conditions :
    • Reflux at 100°C for 24 hours.
  • Workup :
    The crude product is purified via chromatography (e.g., silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water.
Key Data:
Parameter Value Reference
Yield 60–75%
Reaction Time 24 hours
Solvent Glacial acetic acid

Non-Conventional Synthesis Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction by enhancing molecular agitation.

Procedure:
  • A mixture of 2,5-dimethylphenylhydrazine and EAA in acetic acid is irradiated at 100–120°C for 15–30 minutes.
  • Advantages :
    • 80–90% yield.
    • 10-fold reduction in reaction time compared to conventional methods.

Ultrasonic-Assisted Synthesis

Ultrasonication promotes cavitation, improving reagent interaction.

Procedure:
  • Reactants are sonicated at 50–60°C for 1–2 hours in ethanol or dioxane.
  • Advantages :
    • 70–85% yield.
    • Reduced energy consumption.

Optimization and Catalytic Enhancements

Catalyst Screening

  • Piperidine : Enhances cyclization efficiency in dioxane or ethanol.
  • Sodium Hydride : Facilitates thioether formation in derivative synthesis.
Comparative Catalyst Performance:
Catalyst Solvent Yield (%) Reaction Time (h)
Piperidine Dioxane 75 6
NaH DMF 70 4
None Acetic acid 64 24

Structural Characterization and Validation

Synthesized compounds are validated using:

  • IR Spectroscopy :
    • C=O stretch at 1650–1730 cm⁻¹.
    • NH stretch at 3200–3400 cm⁻¹.
  • NMR Spectroscopy :
    • Methyl groups at δ 2.07–2.91 ppm.
    • Aromatic protons at δ 6.87–7.56 ppm.
  • Mass Spectrometry :
    • Molecular ion peaks matching theoretical m/z.

Challenges and Mitigation Strategies

  • Isomer Formation :
    The 2,5-dimethylphenyl group may lead to regioisomeric byproducts. Chromatographic purification is essential.
  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and phenyl-substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 90-31-3)
  • Structure : Substituted with a 3-chlorophenyl group instead of 2,5-dimethylphenyl.
  • Applications: Used in synthetic chemistry for building pharmacophores.
  • Key Difference : The chloro group introduces greater polarity compared to methyl groups, affecting solubility and binding affinity in coordination complexes.
1-(3,4-Dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • Structure : Features a 3,4-dimethylphenyl group.
  • Applications : Studied as a reference material for nitrosamine analysis due to its stability and well-defined crystallinity .
  • Key Difference : The 3,4-dimethyl substitution pattern alters steric hindrance and electronic distribution compared to the 2,5-dimethyl isomer, influencing metal-ligand interactions .

Modifications to the Pyrazolone Core

1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 1152512-04-3)
  • Structure : Ethyl group at C3 instead of methyl.
  • Applications : Explored in drug discovery for its enhanced lipophilicity, which improves membrane permeability .
  • Key Difference : The ethyl group increases molecular weight (C₁₁H₁₁ClN₂O vs. C₁₂H₁₄N₂O for the target compound) and may stabilize hydrophobic interactions in biological systems.
(4Z)-1-(3,4-Dimethylphenyl)-4-(hydroxyimino)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • Structure: Incorporates a hydroxyimino group at C4, creating a conjugated system.
  • Applications : Used as a high-purity reference standard in nitrosamine impurity testing for pharmaceuticals.
  • Key Difference: The hydroxyimino group introduces additional hydrogen-bonding capabilities, enhancing solubility in polar solvents .

Functional Analogues in Coordination Chemistry

1-(2-Ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • Structure : Ethyl substituent on the phenyl ring.
  • Applications : Demonstrated efficacy in scandium ion extraction via coordination with perchlorate anions in weak acidic media.
  • Key Difference : The ethyl group provides a longer alkyl chain, increasing the hydrophobic character of metal complexes compared to methyl-substituted analogs .

Pharmacologically Active Derivatives

3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • Structure : Contains methoxy and fluorophenyl groups.
  • Applications : Investigated for anti-inflammatory and anticancer properties via molecular docking studies.
  • Key Difference : Fluorine and methoxy groups enhance bioavailability and target specificity in drug-receptor interactions .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Applications
1-(2,5-Dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one C₁₂H₁₄N₂O 2,5-dimethylphenyl, methyl 202.25 g/mol Metal extraction, ligands
1-(3-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one C₁₀H₉ClN₂O 3-chlorophenyl, methyl 208.65 g/mol Synthetic intermediates
1-(3,4-Dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one C₁₂H₁₄N₂O 3,4-dimethylphenyl, methyl 202.25 g/mol Nitrosamine analysis
1-(2-Ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one C₁₂H₁₄N₂O 2-ethylphenyl, methyl 202.25 g/mol Scandium extraction

Table 2: Key Research Findings

Compound Research Highlights Reference
This compound Forms stable complexes with Sc³⁺ in perchlorate media; used in solvent extraction.
(4Z)-1-(3,4-Dimethylphenyl)-4-(hydroxyimino)-3-methyl-4,5-dihydro-1H-pyrazol-5-one Validated as a nitrosamine impurity standard under EMA and USP guidelines.
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Exhibited binding affinity to COX-2 enzyme in silico studies.

Notes on Comparative Analysis

  • Steric Effects : 2,5-Dimethylphenyl derivatives exhibit lower steric hindrance than 3,4-dimethyl analogs, favoring metal coordination.
  • Electronic Effects : Chloro and fluoro substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions.
  • Biological Activity : Methoxy and fluorine groups are critical for improving pharmacokinetic profiles in drug candidates.

Biological Activity

1-(2,5-Dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}

This structure features a pyrazolone ring that is crucial for its biological activity. The synthesis typically involves the reaction of 2,5-dimethylphenyl hydrazine with appropriate carbonyl compounds under acidic conditions, yielding the target compound in moderate to high yields.

Antimicrobial Activity

Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. For instance:

  • A study reported that various synthesized pyrazolone derivatives showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) varied depending on the specific bacterial strain tested, with some compounds demonstrating MIC values as low as 32 µg/mL against Escherichia coli and Staphylococcus aureus .
CompoundBacterial StrainMIC (µg/mL)
1E. coli32
2S. aureus64
3Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of pyrazolone compounds has been extensively studied. In vitro assays have revealed that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

  • One study demonstrated that the compound exhibited a dose-dependent cytotoxic effect on these cell lines, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

Pyrazolone derivatives are also recognized for their anti-inflammatory effects. Phenylbutazone, a well-known pyrazolone derivative, has been used historically for its anti-inflammatory properties.

  • Recent studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Cell Cycle Modulation : The ability to induce cell cycle arrest and apoptosis in cancer cells is a significant mechanism through which these compounds exert their anticancer effects.
  • Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activity, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of synthesized pyrazolone derivatives against resistant bacterial strains in a hospital setting, showing promising results in reducing infection rates.
  • Cancer Treatment Synergy : Another investigation explored the synergistic effects of combining this pyrazolone derivative with conventional chemotherapeutics like doxorubicin, leading to enhanced cytotoxicity against breast cancer cells .

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